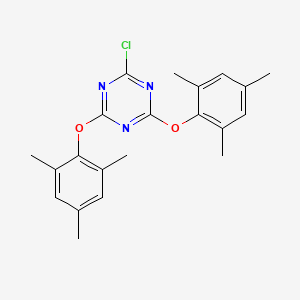
2-Chloro-4,6-bis(2,4,6-trimethylphenoxy)-1,3,5-triazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Chloro-4,6-bis(2,4,6-trimethylphenoxy)-1,3,5-triazine is a chemical compound that belongs to the class of triazines. Triazines are heterocyclic compounds containing a six-membered ring with three nitrogen atoms. This particular compound is characterized by the presence of two 2,4,6-trimethylphenoxy groups and a chlorine atom attached to the triazine ring. It is used in various scientific research applications due to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4,6-bis(2,4,6-trimethylphenoxy)-1,3,5-triazine typically involves the nucleophilic substitution reaction of cyanuric chloride with 2,4,6-trimethylphenol. The reaction is carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the substitution of chlorine atoms on the cyanuric chloride with the phenoxy groups. The reaction is usually conducted in an organic solvent like acetone or tetrahydrofuran (THF) at elevated temperatures to ensure complete substitution.
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction completion. The product is then purified through crystallization or distillation to obtain the desired compound in high purity.
化学反応の分析
Types of Reactions
2-Chloro-4,6-bis(2,4,6-trimethylphenoxy)-1,3,5-triazine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be substituted by other nucleophiles, such as amines or thiols, to form different derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to form corresponding phenols and triazine derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like amines, thiols, and alcohols in the presence of a base (e.g., sodium hydroxide) are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic (e.g., hydrochloric acid) or basic (e.g., sodium hydroxide) conditions.
Major Products
Substitution Products: Various derivatives depending on the nucleophile used.
Oxidation Products: Oxidized forms of the phenoxy groups.
Hydrolysis Products: Corresponding phenols and triazine derivatives.
科学的研究の応用
2-Chloro-4,6-bis(2,4,6-trimethylphenoxy)-1,3,5-triazine is used in several scientific research applications, including:
Chemistry: As a reagent in organic synthesis for the preparation of various derivatives.
Biology: In the study of enzyme inhibition and protein interactions.
Industry: Used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 2-Chloro-4,6-bis(2,4,6-trimethylphenoxy)-1,3,5-triazine involves its interaction with nucleophiles, leading to the substitution of the chlorine atom. The compound can also interact with biological molecules, such as enzymes and proteins, potentially inhibiting their activity. The exact molecular targets and pathways depend on the specific application and the nature of the interacting molecules.
類似化合物との比較
Similar Compounds
2,4,6-Trichloro-1,3,5-triazine: A precursor used in the synthesis of various triazine derivatives.
2,4,6-Trimethoxy-1,3,5-triazine: Another triazine derivative with different substituents.
2,4,6-Tris(2,4,6-trimethylphenoxy)-1,3,5-triazine: A compound with three phenoxy groups instead of two.
Uniqueness
2-Chloro-4,6-bis(2,4,6-trimethylphenoxy)-1,3,5-triazine is unique due to the presence of two 2,4,6-trimethylphenoxy groups, which impart specific chemical properties and reactivity. This makes it a valuable compound for various research and industrial applications.
特性
CAS番号 |
32998-18-8 |
|---|---|
分子式 |
C21H22ClN3O2 |
分子量 |
383.9 g/mol |
IUPAC名 |
2-chloro-4,6-bis(2,4,6-trimethylphenoxy)-1,3,5-triazine |
InChI |
InChI=1S/C21H22ClN3O2/c1-11-7-13(3)17(14(4)8-11)26-20-23-19(22)24-21(25-20)27-18-15(5)9-12(2)10-16(18)6/h7-10H,1-6H3 |
InChIキー |
JGSOTAGDLQGIEF-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=C(C(=C1)C)OC2=NC(=NC(=N2)Cl)OC3=C(C=C(C=C3C)C)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-(3-butyl-5,6-dihydrobenzo[b][1]benzothiepin-5-yl)-4-methylpiperazine;methanesulfonic acid](/img/structure/B14679014.png)





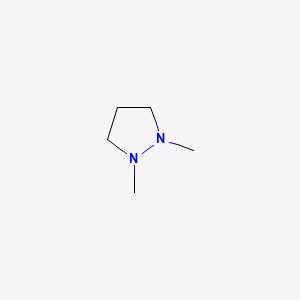
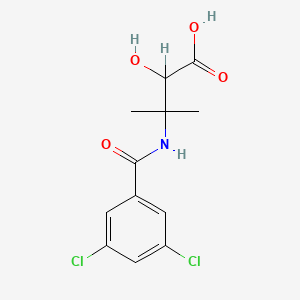
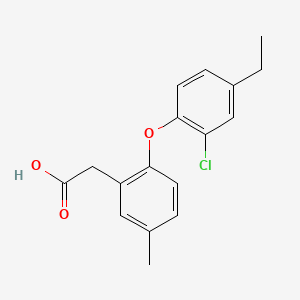
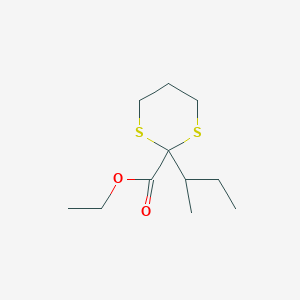

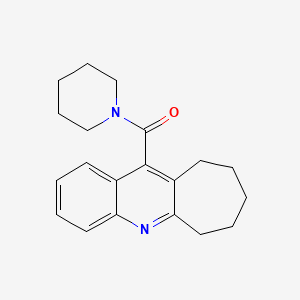
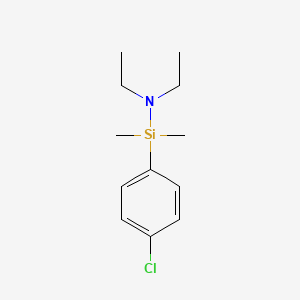
![3,5-diamino-6-chloro-N-[(E)-(cyanohydrazinylidene)methyl]pyrazine-2-carboxamide](/img/structure/B14679071.png)
